
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPA is a derivative of the amino acid proline and is commonly used as a building block in the synthesis of biologically active compounds. In
Mecanismo De Acción
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been shown to have a variety of mechanisms of action depending on the specific compound it is used to synthesize. In some cases, this compound derivatives have been shown to inhibit the growth of cancer cells by interfering with their DNA replication or by inducing apoptosis. In other cases, this compound derivatives have been shown to have antiviral activity by inhibiting the replication of viral RNA or DNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects depending on the specific compound it is used to synthesize. Some this compound derivatives have been shown to have antimicrobial activity by disrupting the cell membrane of bacteria or fungi. Others have been shown to have anti-inflammatory activity by inhibiting the production of cytokines or by suppressing the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide in lab experiments is its versatility as a building block for the synthesis of a wide range of biologically active compounds. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific compound it is used to synthesize.
Direcciones Futuras
There are numerous future directions for research involving 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide. One area of interest is the development of new this compound derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the use of this compound in the development of new materials for drug delivery or other applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its derivatives.
Métodos De Síntesis
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide can be synthesized using a variety of methods, but the most commonly used method is the Strecker synthesis. This method involves the reaction of proline with formaldehyde and hydrogen cyanide to form a nitrile intermediate, which is then hydrolyzed to yield this compound. Other methods of synthesis include the use of protected proline derivatives and the use of chiral catalysts to control the stereochemistry of the product.
Aplicaciones Científicas De Investigación
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been used as a precursor for the synthesis of biologically active compounds such as antiviral agents, antibiotics, and anticancer drugs. In addition, this compound has been used in the development of new materials, such as polymers and dendrimers, for drug delivery and other applications.
Propiedades
IUPAC Name |
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(13)12(2)6-9-4-3-5-14-7-9/h8-9H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMZOCFNODDRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCOC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
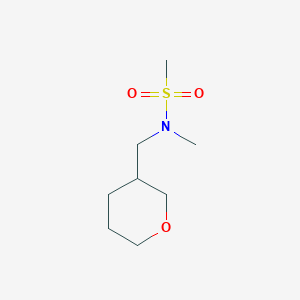
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
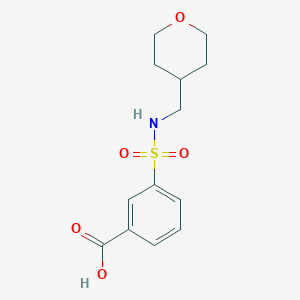
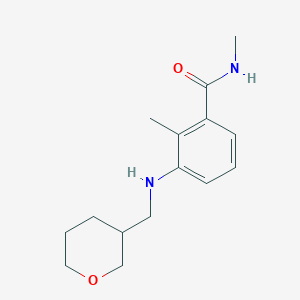
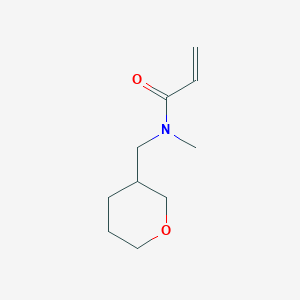
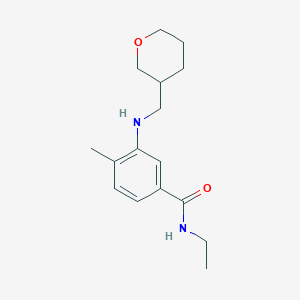
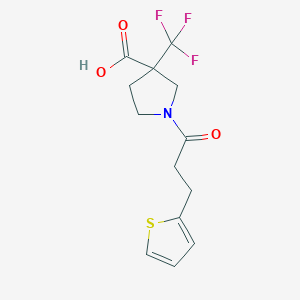
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)
![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)
